3,6-Diaminopyridine-2-carbaldehyde
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Overview
Description
3,6-Diaminopyridine-2-carbaldehyde is a heterocyclic organic compound that features both amine and aldehyde functional groups on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diaminopyridine-2-carbaldehyde typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the nitration of pyridine to form 3,6-dinitropyridine, followed by reduction to yield 3,6-diaminopyridine. The final step involves the formylation of the amine groups to introduce the aldehyde functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aldehydes, ketones, acids.
Major Products:
Oxidation: 3,6-Diaminopyridine-2-carboxylic acid.
Reduction: 3,6-Diaminopyridine-2-methanol.
Substitution: Schiff bases and other substituted derivatives.
Scientific Research Applications
3,6-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3,6-diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,6-Diaminopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,4-Diaminopyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
2,3-Diaminopyridine: Another isomer with unique reactivity and applications.
Uniqueness: 3,6-Diaminopyridine-2-carbaldehyde is unique due to the presence of both amine and aldehyde groups on the pyridine ring, providing a versatile platform for chemical modifications and functionalization. This dual functionality allows for a broader range of reactions and applications compared to its analogs .
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3,6-diaminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,7H2,(H2,8,9) |
InChI Key |
NDONQDQOXILSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C=O)N |
Origin of Product |
United States |
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